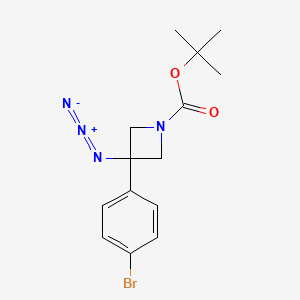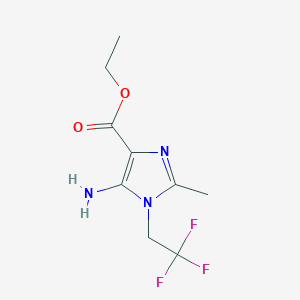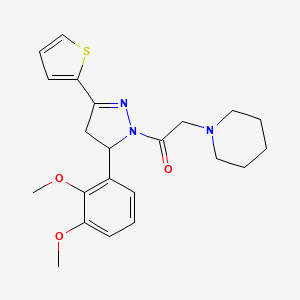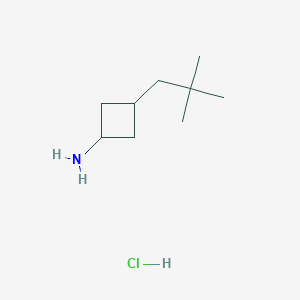
Tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate” is a complex organic compound. It contains an azetidine ring, which is a four-membered cyclic amine, substituted with a tert-butyl carboxylate group, an azido group, and a 4-bromophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The azetidine ring provides a cyclic structure, the azido group could introduce some polarity, the bromophenyl group is a large, bulky group with a halogen, and the tert-butyl carboxylate is another large, polar group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The azido group is known to be quite reactive and can participate in various reactions such as the Staudinger reaction or Click Chemistry. The bromophenyl group could undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. It’s likely to be a solid under normal conditions, given the presence of the rigid azetidine ring and bulky substituents. The compound could have some solubility in polar solvents due to the azido and carboxylate groups .Applications De Recherche Scientifique
Synthesis of 1,2,3-triazoles
This compound can be used in the synthesis of 1,2,3-triazoles. The azides are significant compounds in a broad range of research fields, including synthetic organic chemistry, pharmaceutical sciences, and materials chemistry . Triazole formations by copper-catalyzed azide–alkyne cycloaddition (CuAAC) or strain-promoted azide–alkyne cycloaddition (SPAAC) have served as click reactions .
Organonitrogen Synthesis
Azide compounds play a pivotal role for subsequent synthesis of organonitrogens such as amines and triazoles that are essential compounds in organic and materials chemistry . This compound can be used in the synthesis of a broad range of organonitrogens for industrial applications .
Protection of Azido Groups
The novelty of this synthesis method lies in protection of azido groups with di(tert-butyl)(4-(dimethylamino) phenylphosphine (Amphos) and following iodine-magnesium exchange realized the preparation of organomagnesium intermediates . This method can be used in the synthesis of diverse azides by transformations with various electrophiles followed by deprotection with elemental sulfur .
Preparation of Organomagnesium Intermediates
An efficient method to prepare organomagnesium intermediates having a protected azido group is reported . These intermediates served in the synthesis of diverse azides by transformation with various electrophiles followed by deprotection with elemental sulfur .
Pharmaceutical Sciences
Azides are a significant class of compounds in a broad range of research fields, including pharmaceutical sciences . They can be used in the development of new drugs and therapies .
Materials Chemistry
Azides are also important in the field of materials chemistry . They can be used in the synthesis of new materials with unique properties .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O2/c1-13(2,3)21-12(20)19-8-14(9-19,17-18-16)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWZPCGTUCRNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)Br)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Hydroxy-1-[2-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2846489.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)



![(E)-4-(Dimethylamino)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-enamide](/img/structure/B2846501.png)
![9-Benzyl-11-iodo-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane](/img/structure/B2846502.png)


![N-(3,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2846506.png)

![4-(1,1-dioxothiazinan-2-yl)-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B2846509.png)

![diethyl 2-[(1H-1,2,4-triazol-5-ylamino)methylidene]propanedioate](/img/structure/B2846511.png)